4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine
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Overview
Description
4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound that features a quinazoline core structure substituted with a pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biological pathways.
Medicine: Research explores its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methylquinazoline: Shares the quinazoline core but lacks the pyrimidine moiety, resulting in different biological activities.
N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine: Similar structure but without the methyl group, affecting its reactivity and interactions.
2-aminoquinazoline derivatives: These compounds have variations in the amino group position and substituents, leading to diverse applications and properties.
Uniqueness
4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of quinazoline and pyrimidine moieties makes it a valuable compound for exploring new therapeutic agents and materials.
Properties
IUPAC Name |
4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-9-16(3,4)21-15(17-10)20-14-18-11(2)12-7-5-6-8-13(12)19-14/h5-8H,9H2,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUXYJOXPAQDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(C1)(C)C)NC2=NC3=CC=CC=C3C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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